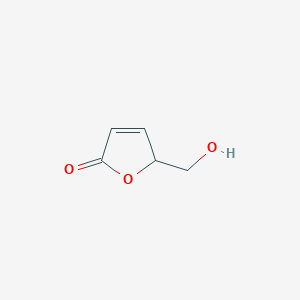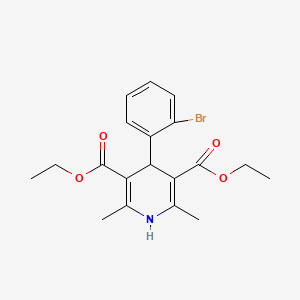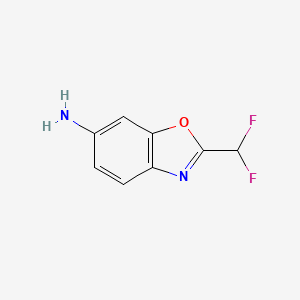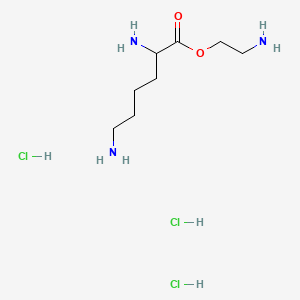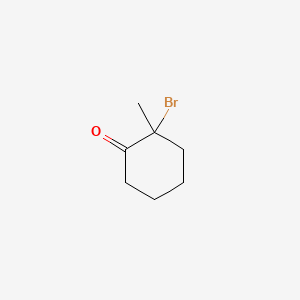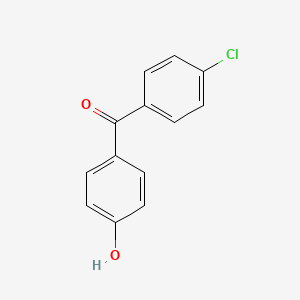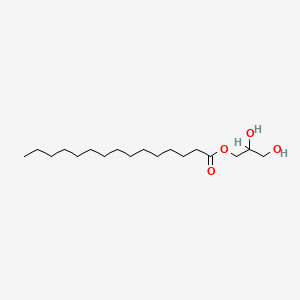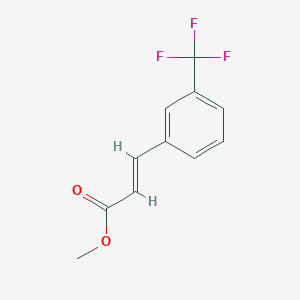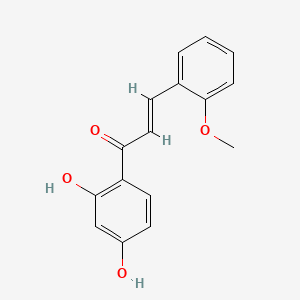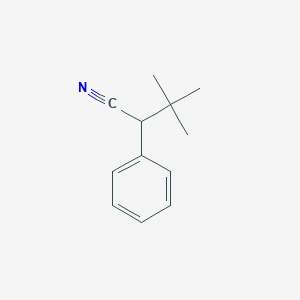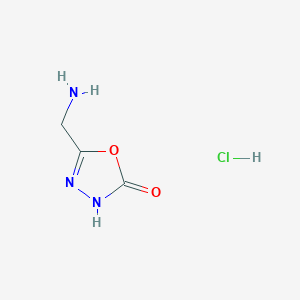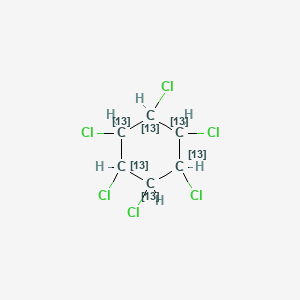
gamma-Hch 13C6
描述
Gamma-hexachlorocyclohexane (gamma-Hch 13C6) is a labeled compound of gamma-hexachlorocyclohexane, also known as lindane. It is an organochlorine chemical and an isomer of hexachlorocyclohexane. Lindane has been used both as an agricultural insecticide and as a pharmaceutical treatment for lice and scabies . The labeled version, this compound, is used in various scientific research applications due to its unique properties.
作用机制
Target of Action
Gamma-Hch 13C6, also known as Lindane or gamma-hexachlorocyclohexane (γ-HCH), primarily targets the gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex . This receptor complex plays a crucial role in the central nervous system by mediating inhibitory neurotransmission .
Mode of Action
Lindane interacts with the GABA(1) receptor/chloride ionophore complex, leading to the blockage of the GABA-gated chloride channel . This blockage reduces neuronal inhibition, which results in the hyperexcitation of the central nervous system .
Biochemical Pathways
The aerobic degradation pathway of γ-HCH has been extensively studied in bacterial strain Sphingobium japonicum . γ-HCH is transformed to 2,5-dichlorohydroquinone through sequential reactions catalyzed by LinA, LinB, and LinC . Then, 2,5-dichlorohydroquinone is further metabolized by LinD, LinE, LinF, LinGH, and LinJ to succinyl-CoA and acetyl-CoA, which are metabolized in the citrate/tricarboxylic acid cycle .
Result of Action
The interaction of Lindane with the GABA(1) receptor leads to the hyperexcitation of the central nervous system . In humans, Lindane affects the nervous system, liver, and kidneys, and it may well be a carcinogen . It has been used both as an agricultural insecticide and as a pharmaceutical treatment for lice and scabies .
Action Environment
Lindane has been banned in many countries due to concerns about neurotoxicity and adverse effects on the environment . It is still allowed for pharmaceutical use as a second-line treatment for scabies and lice in some countries . Environmental factors, such as the presence of other chemicals and the physical conditions of the environment, can influence the action, efficacy, and stability of Lindane .
准备方法
Gamma-Hch 13C6 is synthesized through the chlorination of benzene under ultraviolet light, resulting in a mixture of hexachlorocyclohexane isomers. The gamma isomer is then isolated and labeled with carbon-13 isotopes to produce this compound . Industrial production methods involve large-scale chlorination processes followed by purification steps to isolate the desired isomer.
化学反应分析
Gamma-Hch 13C6 undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various chlorinated byproducts.
Reduction: Reduction reactions can convert this compound into less chlorinated compounds.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Gamma-Hch 13C6 has a wide range of scientific research applications, including:
Environmental Analysis: Used as a standard in environmental testing to detect and quantify lindane contamination.
Pesticide/Herbicide and Metabolite Standards: Employed in studies to understand the behavior and degradation of pesticides and herbicides.
Endocrine Disruptors: Investigated for its potential effects as an endocrine disruptor.
Biodegradation Studies: Used to study the microbial degradation of lindane and its isomers
相似化合物的比较
Gamma-Hch 13C6 is compared with other isomers of hexachlorocyclohexane, such as alpha-HCH and beta-HCH. While this compound (lindane) is used for its insecticidal properties, alpha-HCH and beta-HCH are more toxic and lack insecticidal properties . These isomers are byproducts of lindane production and pose environmental and health concerns due to their higher toxicity.
Similar compounds include:
- Alpha-hexachlorocyclohexane (alpha-HCH)
- Beta-hexachlorocyclohexane (beta-HCH)
- Delta-hexachlorocyclohexane (delta-HCH)
Each of these isomers has distinct chemical properties and implications for human health and the environment .
属性
IUPAC Name |
1,2,3,4,5,6-hexachloro(1,2,3,4,5,6-13C6)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYXXMFPNIAWKQ-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1([13CH]([13CH]([13CH]([13CH]([13CH]1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104215-85-2 | |
| Record name | 104215-85-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


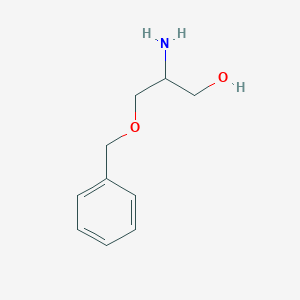
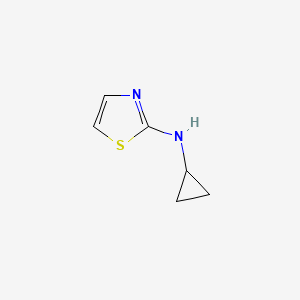
![(6S,10bR)-6-[4-(methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B3417273.png)
